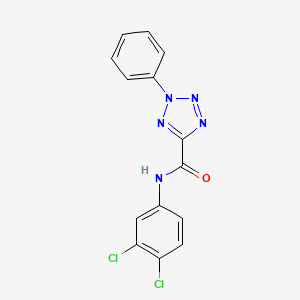

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N5O/c15-11-7-6-9(8-12(11)16)17-14(22)13-18-20-21(19-13)10-4-2-1-3-5-10/h1-8H,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIYSHUMLFFPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichloroaniline as a starting material.

Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorophenyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as quinones and phenols.

Reduction: Amine derivatives and reduced tetrazole compounds.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Biological Activities

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits a range of biological activities that make it a candidate for further research and development. Key activities include:

- Antimicrobial Properties : Studies have indicated that tetrazole derivatives possess antimicrobial activity against various pathogens. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Activity : Research has demonstrated that certain tetrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for anticancer drug development .

- Anti-inflammatory Effects : Inflammation plays a crucial role in many chronic diseases. Compounds similar to this compound have been shown to exhibit anti-inflammatory properties by modulating inflammatory pathways .

Therapeutic Uses

The therapeutic potential of this compound spans several areas:

a. Antibacterial Agents

Given its antimicrobial properties, this compound could be developed into a new class of antibacterial agents. Its efficacy against resistant strains of bacteria is particularly noteworthy in the context of rising antibiotic resistance globally.

b. Anticancer Therapeutics

The ability of this compound to induce apoptosis in cancer cells positions it as a promising candidate for anticancer therapies. Further studies focusing on its selectivity and safety profile could lead to the development of targeted cancer treatments.

c. Anti-inflammatory Drugs

The anti-inflammatory effects observed suggest that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Tetrazole vs. Thiadiazole Derivatives

describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., compound 3a, 93% yield).

Tetrazole vs. Pyrimidine/Quinazoline Derivatives

lists compounds like N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride (38% yield) and others with pyrimidine or quinazoline cores. The tetrazole’s compact structure could offer superior pharmacokinetic properties .

Substituent Effects

3,4-Dichlorophenyl Group

Compounds such as BD 1008 and BD 1047 () share the 3,4-dichlorophenyl group but feature piperidine or pyrrolidine cores. These differences highlight the dichlorophenyl group’s role in enhancing lipophilicity and receptor binding, though the tetrazole’s polarity may balance solubility .

Phenyl Group Positioning

In fenoxacrim (), a hexahydrotrioxopyrimidine replaces the tetrazole, with a dichlorophenylcarboxamide side chain. This structural divergence likely alters mode of action, as fenoxacrim is used as a pesticide, whereas the tetrazole’s hydrogen-bonding capacity might favor medicinal applications .

Biological Activity

N-(3,4-dichlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the dichlorophenyl and phenyl groups enhances its lipophilicity, potentially influencing its bioactivity.

| Property | Details |

|---|---|

| Molecular Formula | C15H13Cl2N5O |

| Molecular Weight | 328.19 g/mol |

| CAS Number | 1396884-20-0 |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. It may interact with enzymes and receptors, leading to various pharmacological effects. The compound's mechanism often involves modulation of signaling pathways critical for cell growth and survival.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

-

In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia) with IC50 values indicating effective cytotoxicity .

Cell Line IC50 (μM) HeLa 41 ± 3 CEM 36 ± 4 L1210 30 ± 5 - Mechanistic Insights : Research indicates that the compound may induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis .

Case Studies

- Case Study on Anticancer Efficacy : A study involving the treatment of human cervical cancer cells with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cell populations at higher concentrations .

- Antimicrobial Efficacy : Another study tested the compound against clinical isolates of Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent .

Q & A

Q. How to conduct comparative studies with structurally analogous tetrazole derivatives?

- Methodology :

- Library Synthesis : Prepare analogs with varying substituents (e.g., trifluoromethyl, nitro groups) using parallel synthesis .

- Property Comparison : Use PCA (principal component analysis) to correlate structural features (ClogP, H-bond donors) with bioactivity .

- Cross-Species Activity : Test analogs in Gram-positive vs. Gram-negative bacteria to identify substituent-dependent selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.